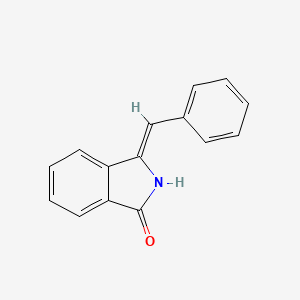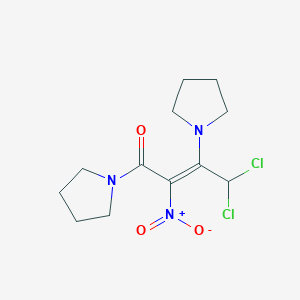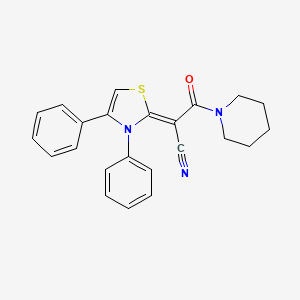![molecular formula C18H23N3O4S B4757045 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4757045.png)
3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide, also known as DMSB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide drugs, which are known for their therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and viral replication. 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth. It has also been found to inhibit the activity of nuclear factor-kappa B, a protein that is involved in the inflammatory response. Additionally, 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of the herpes simplex virus DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its broad range of potential applications. It has been found to exhibit activity against various types of cancer cells, as well as against the herpes simplex virus. Additionally, 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide has been shown to have anti-inflammatory properties, which can be useful in studying the inflammatory response. However, one of the limitations of using 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on certain types of cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide. One area of research is the development of more efficient synthesis methods for 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide and its potential side effects.
Aplicaciones Científicas De Investigación
3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide has been found to have antiviral activity against the herpes simplex virus.
Propiedades
IUPAC Name |
3-(diethylsulfamoyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-4-21(5-2)26(23,24)17-11-15(8-9-16(17)25-3)18(22)20-13-14-7-6-10-19-12-14/h6-12H,4-5,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOARQYGALQMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-3-(4-fluorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4756963.png)

![2-[(3-phenoxypropyl)thio]-1,3-benzothiazole](/img/structure/B4756983.png)
![6-bromo-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4756990.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-(4-isopropylphenoxy)acetamide](/img/structure/B4756997.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4757011.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4757016.png)
![N-allyl-2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoyl)amino]benzamide](/img/structure/B4757029.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4757032.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)